molecular formula C6H12FN B13342989 ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine

Cat. No.: B13342989
M. Wt: 117.16 g/mol
InChI Key: XSNOQHJFYRWETK-WDSKDSINSA-N
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Description

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is a cyclobutane derivative with a fluoromethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through various methods, including photochemical [2+2] cycloaddition reactions.

    Fluoromethylation: Introduction of the fluoromethyl group can be achieved using fluoromethylating agents such as fluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to ensure precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Lacks the fluoromethyl group, resulting in different chemical and biological properties.

    Fluoromethylcyclobutane: Does not contain the amine group, limiting its applications in certain fields.

Uniqueness

((1R,2R)-2-(Fluoromethyl)cyclobutyl)methanamine is unique due to the presence of both the fluoromethyl and amine groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

[(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine

InChI

InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2/t5-,6-/m0/s1

InChI Key

XSNOQHJFYRWETK-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CN)CF

Canonical SMILES

C1CC(C1CN)CF

Origin of Product

United States

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